molecular formula C22H28ClNO B2609547 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone CAS No. 400085-08-7

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone

Cat. No.: B2609547
CAS No.: 400085-08-7
M. Wt: 357.92
InChI Key: UBTXBTAVWLQQMG-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone is a synthetic compound with a complex structure that includes a chlorophenyl group, an adamantyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone typically involves multiple steps, starting with the preparation of the adamantyl and chlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Bromophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone
  • 2-[2-(4-Fluorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone
  • 2-[2-(4-Methylphenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone

Uniqueness

Compared to similar compounds, 2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The adamantyl group provides structural rigidity, while the pyrrolidinyl group contributes to its overall chemical properties.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-adamantyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO/c23-20-5-3-17(4-6-20)22(14-21(25)24-7-1-2-8-24)18-10-15-9-16(12-18)13-19(22)11-15/h3-6,15-16,18-19H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTXBTAVWLQQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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